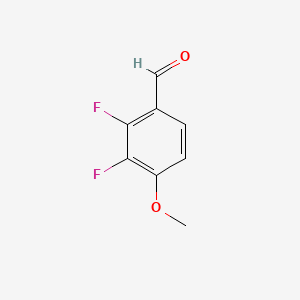

2,3-Difluoro-4-methoxybenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBBLLSKHCENQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395836 | |

| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256417-11-5 | |

| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256417-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Difluoro 4 Methoxybenzaldehyde

Strategic Approaches to Introducing Fluorine Atoms

The incorporation of fluorine atoms into aromatic systems is a pivotal step in the synthesis of 2,3-Difluoro-4-methoxybenzaldehyde. The electronic properties and positions of these atoms significantly influence the reactivity of the aromatic ring in subsequent formylation steps. Chemists employ several strategic approaches to achieve the desired 2,3-difluoro substitution pattern.

Direct Fluorination Techniques for Aryl Systems

Direct C-H fluorination offers the most straightforward conceptual route to fluoroaromatics by replacing a hydrogen atom with a fluorine atom. This approach typically involves the use of potent electrophilic fluorinating agents. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, having largely replaced more hazardous options like elemental fluorine. wikipedia.orgnih.gov

Challenges in the direct fluorination of an anisole-type precursor include controlling the regioselectivity. The methoxy (B1213986) group is a strong activating, ortho-para directing group, while fluorine atoms are deactivating but also ortho-para directing. This complex interplay can lead to a mixture of products. Modern reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have become popular due to their relative stability, efficiency, and ease of handling. researchgate.netsigmaaldrich.com For instance, NFSI has been used to fluorinate aromatics like anisole (B1667542), although sometimes requiring high temperatures and neat conditions. nih.gov The reactivity and fluorinating power of these N-F reagents can be fine-tuned by modifying their chemical structure, which helps in minimizing side reactions and improving yields. nih.gov

Halogen Exchange Reactions

The Halogen Exchange (Halex) reaction is a powerful industrial method for synthesizing aryl fluorides, which involves the nucleophilic substitution of an aryl chloride or bromide with a fluoride (B91410) ion. wikipedia.orgacsgcipr.org This process typically requires high temperatures (150-250 °C) and polar aprotic solvents like DMSO or DMF, with potassium fluoride (KF) being the most common fluoride source. wikipedia.org

A critical aspect of the Halex reaction is that it functions most efficiently on aromatic rings that are "activated" by electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving halogen. wikipedia.orgacsgcipr.org These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex during the SNAr (nucleophilic aromatic substitution) mechanism. The precursor to this compound, however, contains an electron-donating methoxy group, which deactivates the ring toward nucleophilic attack. Consequently, the Halex reaction is generally not a preferred method for synthesizing this specific compound or its direct precursors.

Electrophilic and Nucleophilic Fluorination Reagents in Benzaldehyde (B42025) Synthesis

The synthesis of fluorinated benzaldehydes relies on a diverse toolkit of fluorinating agents, which can be broadly classified as either electrophilic or nucleophilic.

Electrophilic Fluorination introduces an electron-deficient fluorine atom to a nucleophilic substrate, such as an electron-rich aromatic ring, an enol ether, or a carbanion. wikipedia.orgalfa-chemistry.com These reagents, often featuring an N-F bond, are known for their high selectivity and stability. alfa-chemistry.com

Nucleophilic Fluorination uses a nucleophilic fluoride source (F⁻) to displace a leaving group (like a halide or a sulfonate) or to add to an unsaturated system. alfa-chemistry.com This category includes simple inorganic fluorides and more complex organic reagents. alfa-chemistry.com

The choice between an electrophilic or nucleophilic strategy depends on the available starting materials and the desired substitution pattern. For a molecule like this compound, a synthetic pathway might involve the formylation of a pre-existing difluorinated aromatic compound, such as 1,2-difluoro-3-methoxybenzene.

Table 1: Comparison of Common Fluorination Reagents

| Reagent Name | Type | Common Abbreviation | Typical Application |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic | Selectfluor® | Fluorination of electron-rich aromatics, enolates, and silyl (B83357) enol ethers. wikipedia.orgacs.org |

| N-Fluorobenzenesulfonimide | Electrophilic | NFSI | Fluorination of a wide range of nucleophiles including enolates, carbanions, and some aromatics. nih.govresearchgate.net |

| Diethylaminosulfur Trifluoride | Nucleophilic | DAST | Conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. |

| Potassium Fluoride | Nucleophilic | KF | Used in Halex reactions, often requiring high temperatures and phase-transfer catalysts. wikipedia.orgacsgcipr.org |

| Cesium Fluoride | Nucleophilic | CsF | A more reactive alternative to KF in Halex reactions due to its higher solubility. wikipedia.org |

Formylation Strategies for Aromatic Rings

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is the final key transformation in the synthesis of this compound. The choice of formylation method is dictated by the substitution pattern of the fluorinated precursor.

Friedel-Crafts Formylation

The Friedel-Crafts reaction and its variants are cornerstone methods for acylating and alkylating aromatic rings. byjus.com These reactions are electrophilic aromatic substitutions where an acyl or alkyl group is attached to the ring, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com For formylation, several specific named reactions are employed:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride, to formylate activated aromatic compounds. tcichemicals.com

Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst mixture to formylate aromatic rings. It is generally suitable for simple aromatic hydrocarbons.

Ortho-Lithiation followed by Formylation: A powerful modern alternative involves the direct deprotonation of an aromatic ring at a position ortho to a directing group, using a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with a formylating agent like DMF. A known synthesis for the isomeric 2,3-Difluoro-6-methoxybenzaldehyde utilizes this exact strategy, starting from 3,4-Difluoroanisole (B48514), which is deprotonated with LDA and then treated with DMF to install the aldehyde group. chemicalbook.com This highlights the power of directed ortho-metalation for achieving high regioselectivity in complex systems.

Friedel-Crafts type reactions are most effective on electron-rich aromatic rings, as the addition of the electron-withdrawing acyl group deactivates the product against further substitution. thieme.com

Table 2: Overview of Aromatic Formylation Reactions

| Reaction Name | Reagents | Typical Substrates | Key Features |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or similar) | Electron-rich aromatics (e.g., anilines, phenols, anisoles). tcichemicals.com | A mild and widely used method for formylating activated rings. |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Activated aromatics like phenols. | Uses hydrogen cyanide as the formyl source. |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Benzene (B151609) and simple alkylbenzenes. | Less effective on highly activated or deactivated rings. |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols and other highly electron-rich aromatics. wikipedia.orgsynarchive.com | Typically results in ortho-formylation. wikipedia.org |

| Directed Ortho-Metalation | Strong Base (e.g., LDA), DMF | Aromatics with directing groups (e.g., -OMe, -NR₂). chemicalbook.com | Offers excellent regiochemical control. |

Duff Formylation

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the source of the formyl carbon. wikipedia.orgsynarchive.com The reaction is typically carried out in an acidic medium, such as glyceroboric acid or trifluoroacetic acid, and is most effective for highly activated substrates like phenols. wikipedia.orgmdma.ch

A key characteristic of the classical Duff reaction is its strong preference for formylation at the position ortho to the activating hydroxyl group. wikipedia.org If the ortho positions are blocked, para-formylation may occur. While the reaction is known, it is often inefficient and can result in low yields. wikipedia.orgecu.edu A modification using HMTA in trifluoroacetic acid has been shown to formylate a broader range of aromatic compounds, including anisole derivatives, with high para-selectivity under mild conditions. mdma.ch Given that the target molecule, this compound, requires formylation para to the methoxy group, this modified Duff reaction could be a viable synthetic route, assuming the starting material is 2,3-difluoroanisole.

Vilsmeier-Haack Formylation in the Context of Fluoroanisoles

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This electrophile then attacks the activated aromatic ring, and subsequent hydrolysis of the resulting iminium ion furnishes the desired aryl aldehyde. wikipedia.org

Fluoroanisoles, which contain both activating (methoxy) and deactivating (fluoro) substituents, are suitable substrates for the Vilsmeier-Haack reaction, provided the aromatic ring is sufficiently electron-rich. chemistrysteps.com The regioselectivity of the formylation is directed by the combined electronic and steric effects of the substituents on the aromatic ring. For the synthesis of compounds like this compound, a precursor such as 1,2-difluoro-3-methoxybenzene would be the logical starting material. The electron-donating methoxy group would activate the ring towards electrophilic substitution, while the fluorine atoms would exert a deactivating effect. The formyl group would be introduced at the position most activated by the methoxy group and least deactivated by the fluorine atoms.

While the classic Vilsmeier-Haack conditions are widely used, other formylation methods can also be applied to fluoroanisoles. For instance, a related synthesis of 2,3-Difluoro-6-methoxybenzaldehyde proceeds via the lithiation of 3,4-difluoroanisole with lithium diisopropylamide at low temperatures, followed by quenching with N,N-dimethylformamide. chemicalbook.com This ortho-lithiation/formylation sequence provides an alternative route to introduce a formyl group onto a fluoroanisole ring with high regioselectivity.

Table 1: Vilsmeier-Haack Reaction Overview

| Component | Function |

|---|---|

| Electron-rich arene | Substrate for formylation |

| Substituted amide (e.g., DMF) | Forms the Vilsmeier reagent |

| Phosphorus oxychloride | Activates the amide |

| Vilsmeier Reagent | Electrophile that attacks the arene |

Methoxy Group Introduction and Modification

Etherification Reactions

The introduction of a methoxy group onto a difluorinated aromatic ring is a key step in many synthetic routes to this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride or other suitable leaving group on the aromatic ring is displaced by a methoxide (B1231860) source, such as sodium methoxide.

For example, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) has been accomplished by reacting 2-fluoro-4-bromobenzaldehyde with methanol (B129727) in the presence of a base like potassium carbonate. google.com This demonstrates the feasibility of displacing a fluorine atom with a methoxy group. In the context of synthesizing the target molecule, a precursor such as 2,3,4-trifluorobenzaldehyde (B65282) could potentially be selectively methoxylated at the 4-position due to the electronic activation provided by the aldehyde group.

Challenges in these etherification reactions can include low yields and the potential for side reactions. patsnap.com The choice of solvent, base, and reaction temperature is crucial for optimizing the reaction and achieving the desired regioselectivity.

Selective Demethylation Strategies

In some synthetic pathways, it may be advantageous to introduce multiple methoxy groups and then selectively demethylate one to yield the desired product or an intermediate. Selective demethylation of aryl methyl ethers is a significant reaction in organic synthesis. rsc.org Various reagents and methods have been developed to cleave the stable aryl methyl ether bond. rsc.org

For instance, boron trifluoride-diethyl ether has been used for the selective demethylation of methoxyanthraquinones. rsc.org Biocatalytic approaches using enzymes like Rieske monooxygenases have also been explored for the demethylation of aryl methyl ethers. These enzymes can exhibit high selectivity, for example, demethylating at the meta position relative to a carboxylic acid group on the aromatic ring. nih.gov Such strategies could be employed if a synthesis proceeds through a dimethoxy intermediate, such as 2,3-difluoro-1,4-dimethoxybenzene, where one of the methoxy groups needs to be converted to a hydroxyl group before or after the introduction of the aldehyde functionality.

Multi-step Synthetic Sequences

Synthesis from Non-aromatic Precursors

The construction of the substituted benzene ring from acyclic, non-aromatic precursors offers a powerful strategy for the synthesis of complex aromatic molecules like this compound. This approach allows for the precise placement of substituents on the aromatic ring.

An illustrative example is the synthesis of an isotopically labeled analogue, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, which was achieved in nine steps from a non-aromatic starting material. whiterose.ac.ukresearchgate.net The synthesis began with the reaction of [¹³C]-labelled methyl iodide with glutaric monomethyl ester chloride. The resulting acyclic compound underwent an intramolecular Claisen condensation to form a cyclohexane-1,3-dione derivative. Subsequent aromatization and methylation steps led to the formation of a dimethoxybenzene intermediate. Further functionalization through formylation, Baeyer-Villiger oxidation, hydrolysis, and another methylation, followed by ortho-formylation and selective demethylation, yielded the final product. whiterose.ac.uk This linear sequence demonstrates how the aromatic core can be built and functionalized from simple, non-aromatic building blocks.

Linear Synthesis Approaches

Linear synthesis involves the sequential modification of a starting material through a series of reactions to arrive at the final product. truman.edu This is a common and straightforward approach in organic synthesis. The synthesis from non-aromatic precursors described above is an example of a linear sequence. whiterose.ac.ukresearchgate.net

Another example of a linear, multi-step synthesis is the preparation of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene. google.com This two-step process involves a metal-halogen exchange followed by formylation to yield 2-fluoro-4-bromobenzaldehyde. The second step is an SNAr reaction with methanol to introduce the methoxy group. google.com

Multi-step syntheses can also be designed in a convergent manner, where different fragments of the molecule are synthesized separately and then combined. Flow chemistry processes are increasingly being used for multi-step syntheses, allowing for the integration of several reaction and purification steps into a continuous sequence, which can improve efficiency and reduce waste. syrris.jp

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-difluoro-3-methoxybenzene |

| 1,4-dibromo-2-fluorobenzene |

| This compound |

| 2,3-Difluoro-6-methoxybenzaldehyde |

| 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) |

| 2-fluoro-4-bromobenzaldehyde |

| 3,4-difluoroanisole |

| 4-bromo-2-methoxybenzaldehyde |

| Boron trifluoride-diethyl ether |

| Chloroiminium ion |

| Glutaric monomethyl ester chloride |

| Lithium diisopropylamide |

| Methanol |

| Methyl iodide |

| N,N-dimethylformamide |

| Phosphorus oxychloride |

| Potassium carbonate |

Convergent Synthesis Strategies

The advantages of such a strategy are summarized in the table below:

| Feature of Convergent Synthesis | Advantage for this compound |

| Higher Overall Yield | By synthesizing fragments separately, the impact of yield loss at each step on the final product is minimized. |

| Increased Efficiency | Parallel synthesis of fragments can reduce the total time required to produce the final compound. |

| Flexibility | Allows for the easy modification of individual fragments to create a library of related compounds. |

| Easier Purification | Intermediates are often smaller and less complex, simplifying purification processes. |

Isotopically Labeled this compound Analogs for Advanced Research

Isotopically labeled compounds are invaluable tools in scientific research, enabling the detailed study of reaction mechanisms, metabolic pathways, and molecular interactions. northeastern.edunih.gov The synthesis of isotopically labeled analogs of this compound, particularly with stable isotopes like ¹³C, opens avenues for advanced analytical studies.

A potential synthetic route for a ¹³C-labeled analog can be adapted from established methods for similar molecules. whiterose.ac.uk For example, introducing a ¹³C label at the aldehyde carbon could be achieved by using a ¹³C-labeled formylating agent in the final step of the synthesis. Alternatively, a ¹³C-labeled methyl source could be used for the methoxy group.

The choice of labeling position depends on the intended research application. For instance, labeling the aldehyde carbon would be ideal for studying the reactivity of the formyl group in subsequent chemical transformations.

¹³C-Labeling Methods and Applications in Mechanistic Studies

The synthesis of a specifically ¹³C-labeled this compound would likely involve a multi-step sequence to precisely install the isotope. whiterose.ac.uk A common strategy involves using a commercially available, simple ¹³C-labeled precursor, such as ¹³C-methyl iodide or ¹³C-carbon dioxide, and incorporating it into the molecular scaffold through a series of reactions. For example, to label the aldehyde carbon, one might employ a ¹³C-labeled cyanide in a reaction sequence that ultimately generates the formyl group.

Once synthesized, these labeled compounds are instrumental in mechanistic studies. By tracking the position of the ¹³C atom in the products of a reaction, chemists can deduce the pathways through which the reaction proceeds. For example, if this compound were used in a condensation reaction, a ¹³C label on the aldehyde carbon would allow for the unambiguous determination of how this carbon is incorporated into the final product. This is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, which can distinguish between different isotopes. nih.gov

| Application | Description |

| Reaction Mechanism Elucidation | Tracing the fate of the ¹³C atom through a reaction to understand bond-forming and bond-breaking steps. |

| Kinetic Isotope Effect Studies | Measuring differences in reaction rates between labeled and unlabeled compounds to probe the transition state of a reaction. |

| Spectroscopic Analysis | Using ¹³C NMR to identify and characterize reaction intermediates that contain the labeled carbon. |

| Metabolic Pathway Tracing | In biochemical studies, tracking the incorporation of the labeled compound into larger biological molecules. |

Catalytic Approaches in this compound Synthesis

The development of catalytic methods is a cornerstone of modern organic synthesis, offering milder reaction conditions and improved efficiency.

Transition Metal Catalysis in C-F Bond Formation

While direct C-F bond formation is challenging, transition metal catalysis offers powerful methods for the synthesis of fluorinated aromatic compounds. Palladium-catalyzed cross-coupling reactions are particularly relevant. A potential route to this compound could involve the palladium-catalyzed formylation of a difluorinated aryl halide or triflate. researchgate.netresearchgate.net For example, 1-iodo-2,3-difluoro-4-methoxybenzene could be subjected to a palladium-catalyzed carbonylation reaction using a suitable CO source to introduce the aldehyde functionality. The choice of ligand is often crucial for the success of these reactions, influencing both yield and selectivity.

Organocatalysis in Aldehyde Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of aldehydes, organocatalytic formylation reactions have been developed. A notable example is the formylation of boronic acids using glyoxylic acid, catalyzed by an amine. arizona.edu A potential organocatalytic route to this compound could involve the preparation of the corresponding boronic acid, 2,3-difluoro-4-methoxyphenylboronic acid, followed by an organocatalytic formylation step. This approach avoids the use of transition metals, which can be advantageous in terms of cost and toxicity.

Advanced Reaction Optimizations and Green Chemistry Considerations

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. mdpi.comacs.org The synthesis of this compound can be optimized with these principles in mind.

Key areas for optimization include:

Solvent Selection : Choosing solvents with a lower environmental impact is crucial. Water or other green solvents are preferred over hazardous organic solvents. researchgate.net The use of fluorinated solvents, while sometimes necessary for solubility, should be carefully evaluated for their environmental persistence. acs.org

Energy Efficiency : Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net Electrochemical methods also present a promising avenue for sustainable synthesis. rsc.orgchemrxiv.org

Catalyst Recycling : The use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a key aspect of green chemistry. This is particularly important for expensive and potentially toxic transition metal catalysts.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. Convergent synthesis can contribute to a better atom economy.

Use of Renewable Feedstocks : While likely challenging for a highly functionalized molecule like this compound, future research could explore pathways from more sustainable starting materials.

The following table summarizes green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes with high atom economy, such as addition reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Designing Safer Chemicals | The final product itself has specific applications; this principle applies more to the synthetic process. |

| Safer Solvents and Auxiliaries | Avoiding chlorinated solvents and exploring greener alternatives. researchgate.net |

| Design for Energy Efficiency | Utilizing microwave or electrochemical methods to reduce energy consumption. researchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time Analysis for Pollution Prevention | Using in-situ monitoring to control reactions and prevent runaway conditions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Process Intensification Techniques

Process intensification in the chemical industry aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. ccdcindia.com For the synthesis of this compound, these techniques can offer significant advantages over traditional batch processing.

One of the primary strategies for process intensification is the use of continuous flow reactors or microreactors. These systems offer superior heat and mass transfer compared to large batch reactors, which is particularly beneficial for reactions with high heats of reaction, such as certain nitration or halogenation processes. ccdcindia.com The improved control over reaction parameters in a continuous setup can lead to higher yields and selectivity, thereby reducing the formation of unwanted isomers or over-reacted products. For instance, in the synthesis of related benzaldehydes, continuous processing has been shown to more than double the productivity compared to batch processes. ccdcindia.com

Another key aspect of process intensification is the combination of multiple unit operations into a single piece of equipment. A notable example is the use of multifunctional distillation columns that can perform reaction, separation, and catalyst recovery simultaneously. ccdcindia.com In the context of producing this compound, a hypothetical intensified process could involve the formylation of a precursor like 1,2-difluoro-3-methoxybenzene in a continuous reactor, followed by an integrated separation and purification module that recycles unreacted starting materials and solvents in a closed loop. This approach not only reduces the physical footprint of the plant but also minimizes waste and energy consumption. ccdcindia.com

The table below illustrates a comparison between conventional and intensified approaches for processes analogous to benzaldehyde synthesis.

| Parameter | Conventional Batch Process | Intensified Continuous Process |

| Reactor Volume | Large (e.g., 34 m³) | Small (e.g., 0.5 m³) |

| Productivity | Lower (e.g., 15.5 kg/m ³/hr) | Higher (e.g., up to 95 times greater) |

| Energy Consumption | High | Reduced |

| Waste Generation | Higher | Lower |

| Safety | Increased risk with large volumes | Inherently safer due to smaller inventories |

This data is based on analogous chemical processes and illustrates the potential benefits of process intensification. ccdcindia.com

Solvent Selection and Recyclability

In typical syntheses of fluorinated benzaldehydes, a range of solvents are employed depending on the specific reaction step. For instance, in the formylation of a difluoroanisole precursor, tetrahydrofuran (B95107) (THF) is often used as the reaction solvent, particularly for organometallic reactions involving reagents like lithium diisopropylamide (LDA). chemicalbook.com The subsequent work-up and purification steps commonly involve extraction with solvents such as diethyl ether, dichloromethane, or ethyl acetate. chemicalbook.comchemicalbook.com

The recyclability of these solvents is a key consideration for sustainable manufacturing. Strategies for solvent recovery include distillation, pervaporation, and membrane filtration. For example, after an extraction step, the solvent can be separated from the product stream via distillation and then reused in subsequent batches. The choice of solvent can also impact the ease of separation. For instance, using a solvent with a significantly different boiling point from the product and impurities simplifies recovery through distillation.

The following table summarizes the solvents commonly used in the synthesis of related fluorinated benzaldehydes and their roles.

| Solvent | Role in Synthesis | Recyclability Considerations |

| Tetrahydrofuran (THF) | Reaction solvent for organometallic steps. chemicalbook.com | Can be recovered through distillation, but peroxide formation must be monitored. |

| Diethyl Ether | Extraction of the product from aqueous layers. chemicalbook.com | Highly volatile, making it relatively easy to remove but also leading to potential evaporative losses. |

| Dichloromethane (DCM) | Extraction and purification solvent. chemicalbook.com | Effective solvent but is a suspected carcinogen, leading to efforts to replace it with greener alternatives. |

| Ethyl Acetate (EA) | Extraction and chromatography solvent. chemicalbook.com | Considered a greener alternative to DCM for extraction; can be recycled via distillation. |

| N,N-Dimethylformamide (DMF) | Reaction solvent, particularly for formylation and nucleophilic substitution reactions. chemicalbook.com | High boiling point can make it difficult to remove; often recycled in industrial settings. |

By-product Minimization Strategies

Minimizing the formation of by-products is essential for improving the yield and purity of this compound and simplifying the downstream purification process. The primary by-products in the synthesis of substituted benzaldehydes are often isomers and products of over-reaction.

In a potential synthesis of this compound starting from 1,2-difluoro-3-methoxybenzene, the formylation step is critical for controlling selectivity. The use of directed ortho-metalation, where a lithiating agent like LDA is used, can provide high regioselectivity. However, improper control of reaction conditions, such as temperature, can lead to the formation of other isomers.

Another strategy to minimize by-products is the careful selection of the formylating agent. While N,N-dimethylformamide (DMF) is commonly used, alternative reagents may offer higher selectivity under certain conditions.

In reactions involving precursors with multiple reaction sites, such as dihydroxybenzaldehydes, controlling the stoichiometry of the reagents is crucial to prevent the formation of di-substituted by-products. google.com For example, by carefully controlling the molar ratio of the alkylating or acylating agent, it is possible to selectively react with only one of the hydroxyl groups.

The table below outlines potential by-products in the synthesis of this compound and strategies to minimize their formation.

| Potential By-product | Formation Pathway | Minimization Strategy |

| Isomeric Benzaldehydes | Non-selective formylation of the aromatic ring. | Use of directing groups and optimized reaction conditions (e.g., low temperature) to enhance regioselectivity. |

| Over-reaction Products | Further reaction of the desired product under the reaction conditions. | Control of reaction time and stoichiometry of reagents. |

| Di-substituted Products | Reaction at multiple sites on the precursor molecule. google.com | Precise control over the molar equivalents of the limiting reagent. |

| Hydrolysis Products | Breakdown of intermediates or the final product during aqueous work-up. | Control of pH and temperature during extraction and washing steps. |

By implementing these strategies, it is possible to enhance the efficiency and sustainability of this compound synthesis, leading to a higher quality product with a reduced environmental footprint.

Derivatives and Analogs of 2,3 Difluoro 4 Methoxybenzaldehyde: Synthesis and Structure Activity Relationships

Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives from 2,3-Difluoro-4-methoxybenzaldehyde involves a variety of chemical transformations that target the aldehyde functional group and the aromatic ring. These reactions allow for the construction of complex molecular architectures, including heterocyclic compounds and stilbene (B7821643) analogs, which have shown promise in various therapeutic areas, particularly as anticancer agents.

Fluorinated Benzaldehyde (B42025) Derivatives in Medicinal Chemistry

Fluorinated benzaldehydes are valuable intermediates in the synthesis of bioactive molecules. The presence of fluorine can significantly influence a molecule's properties, such as its lipophilicity and metabolic stability. nih.gov For instance, direct fluorination of benzaldehyde derivatives can yield a mixture of fluorobenzaldehydes and benzoyl fluorides, with the product ratio depending on the nature of the ring substituents. acs.org Electron-donating groups, like the methoxy (B1213986) group in this compound, tend to favor fluorination of the aromatic ring. acs.org

The aldehyde group of fluorinated benzaldehydes allows for the synthesis of various derivatives through reactions like condensation, oxidation, and reduction. wikipedia.org Schiff base compounds, formed through condensation reactions, have demonstrated antimicrobial properties. wikipedia.org The unique electronic properties conferred by the fluorine atoms can also facilitate certain reactions, such as the Biginelli condensation, by increasing the electrophilicity of the aldehyde group.

Heterocyclic Compounds Derived from this compound

The aldehyde functionality of this compound is a key feature for the synthesis of various heterocyclic compounds. These derivatives have been explored for their potential as anticancer agents and inhibitors of various enzymes.

Benzosuberone derivatives are recognized for their cytotoxic and antitumor activities, with some acting as potent inhibitors of tubulin polymerization. znaturforsch.com The synthesis of these compounds can involve the reaction of 2-arylidenebenzosuberones with various reagents. For example, reaction with a Wittig-Horner reagent can yield novel phosphonate (B1237965) derivatives. znaturforsch.com

| Reagent | Product Type |

| Trialkyl phosphites | Alkyl phosphonate derivatives |

| Tris(dialkylamino)phosphines | Oxaphospholanoxide products |

| Lawesson's reagent | Dimeric compounds |

Data sourced from a study on the synthesis of novel benzosuberone derivatives. znaturforsch.com

Hydroisoquinolines: The synthesis of tetrahydroisoquinolines can be achieved through a Bischler-Napieralski cyclization of amides derived from the corresponding phenylethylamine and a substituted phenylacetic acid. durham.ac.uk

Acridinone: Acridone alkaloids exhibit a wide range of biological activities, including antitumor and antiviral properties. nih.gov A common synthetic route involves the condensation of an anthranilic acid derivative with a phenol (B47542) derivative, followed by cyclization. nih.govjocpr.com

Quinazolines: Quinazoline derivatives are synthesized for their diverse pharmacological activities, including analgesic and anti-inflammatory effects. nih.govjddtonline.info One synthetic approach involves the condensation of 2-aminobenzaldehydes with various amines. organic-chemistry.org Another method utilizes aza-Wittig reactions of iminophosphoranes with isocyanates to produce 2-alkoxy-3H-quinazolin-4-ones. nih.gov

Stilbene Analogs, including Combretastatin (B1194345) Derivatives

Stilbene analogs, particularly those related to the natural product combretastatin, are a significant class of compounds derived from substituted benzaldehydes. Combretastatins are known for their potent antimitotic activity by inhibiting tubulin polymerization. mdpi.comnih.gov

The synthesis of stilbenes often employs the Wittig reaction, where a phosphonium (B103445) ylide reacts with an aldehyde to form an alkene. nih.govucl.ac.uk Other methods include the Perkin condensation and Suzuki cross-coupling reactions. nih.govnih.gov

The introduction of fluorine into the stilbene scaffold can enhance biological activity. For example, fluoro-substituted stilbenes have been synthesized and evaluated as potential anticancer agents. nih.govnih.gov The synthesis of these compounds can be achieved through various coupling reactions. For instance, a Wittig reaction between a substituted benzyltriphenylphosphonium (B107652) salt and a fluorinated benzaldehyde can yield the desired fluoro-substituted stilbene. nih.gov

A study on the synthesis of combretastatin derivatives utilized a two-step stereoselective synthesis involving a Wittig olefination followed by a Suzuki cross-coupling. nih.gov This approach led to the creation of several potent antiproliferative compounds. nih.gov

| Compound ID | Activity |

| 2a | Potent antiproliferative activity |

| 2b | Potent antiproliferative activity |

| 2e | Most active across three cancer cell lines |

Data from a study on the synthesis of combretastatin A-4 derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Combretastatin Analogs

Combretastatins, a class of natural products, are potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development. sciencemadness.orgmdpi.comnih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for their biological activity. A crucial element for the potent activity of combretastatin A-4 (CA-4) is the cis-stilbene (B147466) scaffold, which allows the molecule to bind effectively to the colchicine (B1669291) site on tubulin. nih.govnih.gov

The synthesis of fluorinated combretastatin analogs often utilizes a Wittig reaction between a substituted benzaldehyde and a phosphonium salt. sciencemadness.orgcapes.gov.br In the context of this compound, this aldehyde can be reacted with an appropriate phosphonium salt to yield fluorinated stilbene derivatives. For instance, the reaction of this compound with a specific phosphonium salt under basic conditions yields the corresponding 2,3-difluoro-3'-deoxy CA-4 derivative as a mixture of (E)- and (Z)-isomers. sciencemadness.org

The position of the fluorine atoms on the aromatic ring significantly influences the biological activity of these analogs. sciencemadness.org Studies have shown that the 2,3-difluoro substitution pattern in a combretastatin analog results in a compound that is slightly more active than the corresponding 3,5-difluoro isomer. sciencemadness.org This highlights the subtle yet critical role of fluorine positioning in modulating the potency of these compounds. While the (Z)-isomer of combretastatin is generally more active, the introduction of fluorine can alter this preference. mdpi.com

| Derivative | Substitution Pattern | Relative Activity |

| (Z)-2,3-difluoro-3'-deoxy CA-4 | 2,3-difluoro | More active than 3,5-difluoro isomer sciencemadness.org |

| (Z)-3,5-difluoro-3'-deoxy CA-4 | 3,5-difluoro | Less active than 2,3-difluoro isomer sciencemadness.org |

Prop-2-en-1-one Derivatives

Prop-2-en-1-one derivatives, also known as chalcones, are another class of compounds that have been synthesized from this compound. These compounds are characterized by an α,β-unsaturated ketone system and have been investigated for a wide range of biological activities. The synthesis of these derivatives typically involves a Claisen-Schmidt condensation reaction between this compound and an appropriate ketone.

The biological activity of these prop-2-en-1-one derivatives is influenced by the substitution pattern on both aromatic rings. The presence of the 2,3-difluoro-4-methoxybenzoyl moiety can contribute to enhanced potency and favorable pharmacokinetic properties.

Phenolic Aldehyde Derivatives

Phenolic aldehyde derivatives represent a broad class of compounds with diverse applications. nih.govnih.gov The synthesis of such derivatives from this compound would involve the demethylation of the methoxy group to yield the corresponding phenolic hydroxyl group. This transformation can be achieved using various demethylating agents. The resulting 2,3-difluoro-4-hydroxybenzaldehyde (B1323130) can then be used as a versatile intermediate for the synthesis of a wide array of other compounds. For example, it can undergo condensation reactions with various active methylene (B1212753) compounds or be used in the synthesis of Schiff bases. The introduction of the phenolic hydroxyl group can significantly impact the biological activity of the resulting derivatives by providing an additional site for hydrogen bonding and altering the electronic properties of the molecule. nih.gov

Impact of Fluorination on Molecular Properties and Biological Activity

Modulation of Lipophilicity

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a crucial parameter in drug design as it affects absorption, distribution, and cell membrane permeability. nih.govnih.govingentaconnect.com The introduction of fluorine can either increase or decrease the lipophilicity of a molecule, depending on the specific structural context. nih.gov

In many cases, the substitution of a hydrogen atom with a fluorine atom leads to an increase in lipophilicity. nih.govingentaconnect.comresearchgate.net This is because the highly polarized C-F bond can lead to more favorable interactions with nonpolar environments. nih.gov An increase in lipophilicity can enhance a drug's ability to cross cell membranes, potentially leading to improved bioavailability. nih.govtandfonline.com However, excessive lipophilicity can also lead to undesirable properties, so a careful balance is often required. tandfonline.comtandfonline.com

| Molecular Change | Effect on Lipophilicity | Consequence for Biological Systems |

| H to F substitution on an aromatic ring | Generally increases nih.gov | Can enhance membrane permeability and absorption nih.gov |

| Introduction of multiple fluorine atoms | Can significantly increase | May improve bioavailability but can also lead to increased metabolic stability nih.gov |

Influence on pKa of Adjacent Functional Groups

The high electronegativity of fluorine exerts a strong inductive effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comtandfonline.commdpi.com The introduction of a fluorine atom generally lowers the pKa of neighboring acidic groups, making them more acidic, and decreases the pKa of nearby basic groups, making them less basic. tandfonline.commdpi.com

This modulation of pKa can have profound effects on a drug's pharmacokinetic and pharmacodynamic properties. mdpi.comu-tokyo.ac.jp For example, reducing the basicity of an amine can improve its oral bioavailability by decreasing its ionization at physiological pH, thereby facilitating its passage through biological membranes. tandfonline.com The ability to fine-tune the pKa of a molecule by strategic fluorination is a powerful tool in drug discovery. nih.govmdpi.com Studies have shown that the introduction of fluorine can lead to a systematic decrease in the pKa of both acidic and basic functionalities within the same molecule. nih.gov

Conformational Effects of Vicinal Difluorides

By strategically incorporating a vicinal difluoride moiety, chemists can bias the conformation of a molecule to favor a specific three-dimensional arrangement that is optimal for binding to a biological target. mdpi.comnih.govmq.edu.au For example, the threo-difluoroalkane motif has been explored as a surrogate for an E-alkene, aiming to mimic its extended geometry while potentially improving properties like solubility and photostability. nih.gov The ability to influence molecular conformation through vicinal difluorination provides a sophisticated tool for designing molecules with enhanced biological activity and selectivity. nih.govmdpi.com

Gauche Effect and Conformational Rigidity

The gauche effect is a phenomenon in which a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) is more stable than the anti conformation (180° dihedral angle), contrary to what would be expected from steric hindrance alone. wikipedia.org This effect is particularly prominent in 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer. wikipedia.org The primary explanations for this stabilization are hyperconjugation and bent bonds. wikipedia.org

Studies on various difluorobenzaldehyde isomers reveal that the energy difference between syn and anti-conformers can be significant. For 2,3-difluorobenzaldehyde, the energy difference is estimated to be 10.9 kJ/mol, favoring the anti-conformer. acs.org This indicates that while the gauche effect can provide some stabilization to the syn-conformer, steric and electrostatic repulsion often dominate in these systems. acs.org

Table 1: Conformational Energy Differences in Difluorobenzaldehydes

| Compound | Conformation | Relative Energy (kJ/mol) |

| 2,3-Difluorobenzaldehyde | anti | 0 |

| syn | 10.9 | |

| 2,4-Difluorobenzaldehyde | anti | 0 |

| syn | 11.3 | |

| 2,5-Difluorobenzaldehyde | anti | 0 |

| syn | 12.9 | |

| Data sourced from theoretical calculations at the DLPNO−CCSD(T)/def2-TZVP level. acs.org |

Hydrogen Bonding Properties of Difluoromethyl Group

The difluoromethyl (CF2H) group is increasingly recognized as a unique functional group in drug design due to its ability to act as a weak hydrogen bond donor. bohrium.combohrium.comnih.gov This property allows it to serve as a lipophilic bioisostere for more traditional hydrogen bond donors like hydroxyl (OH) and thiol (SH) groups. bohrium.comnih.gov The electron-withdrawing nature of the two fluorine atoms increases the acidity of the C-H bond, enabling it to participate in hydrogen bonding interactions. nih.gov

The strength of the hydrogen bond formed by a CF2H group is weaker than that of conventional donors but can still be significant in influencing molecular conformation and intermolecular interactions. bohrium.comnih.gov For example, intramolecular hydrogen bonds involving the CF2H group have been observed to stabilize specific conformations in bioactive molecules. bohrium.com The hydrogen bond donating capacity of the CF2H group is comparable to that of thiophenol, aniline, and amine groups. bohrium.comacs.orgnih.gov

The lipophilicity of the difluoromethyl group is another important characteristic. While generally considered to enhance lipophilicity, the actual effect can vary depending on the molecular context. bohrium.comacs.orgnih.gov This dual ability to engage in hydrogen bonding while maintaining or increasing lipophilicity makes the CF2H group a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis of Building Blocks for Complex Molecules

Substituted benzaldehydes, including this compound, are valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules with applications in agrochemicals and pharmaceuticals.

Synthesis of Fluorinated Aliphatic Chains

While this compound itself is an aromatic compound, the methodologies used to introduce fluorinated moieties into the benzene (B151609) ring are relevant to the synthesis of fluorinated aliphatic chains. The development of new fluorination and fluoroalkylation methods is crucial for accessing novel building blocks. For instance, methods for the introduction of the difluoromethyl group (CF2H) are of significant interest. chemrxiv.org Advances in synthetic methodologies have made it easier to access building blocks with pre-installed fluorinated motifs, which can then be incorporated into larger molecules, including those with aliphatic chains. chemrxiv.org

Precursors for Agrochemicals

Fluorinated aromatic compounds are widely used in the agrochemical industry. chemimpex.com The presence of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. chemimpex.com Substituted benzaldehydes serve as key intermediates in the synthesis of these agrochemicals. For example, 2,6-difluoro-4-methoxybenzaldehyde (B42782) is utilized in the formulation of more effective and environmentally friendly pesticides and herbicides. chemimpex.com The specific substitution pattern of fluorine and methoxy groups on the benzaldehyde ring can be fine-tuned to optimize the biological activity of the final agrochemical product.

Synthetic Routes to Related Benzaldehyde Derivatives

The synthesis of specifically substituted benzaldehyde derivatives often requires multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity.

3,4-Difluoro-2-methoxybenzylamine (B13605079) Synthesis

The synthesis of benzylamines from their corresponding benzaldehydes is a common transformation in organic chemistry. For a related compound, 3,5-difluoro-4-methoxybenzylamine, a synthetic route involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde (B1316960) methoxime with borane (B79455) in tetrahydrofuran (B95107). prepchem.com A similar strategy could potentially be applied to the synthesis of 3,4-difluoro-2-methoxybenzylamine from 3,4-difluoro-2-methoxybenzaldehyde. Reductive amination is another widely used method to convert aldehydes to amines.

2,3-Dihydroxy-4-methoxybenzaldehyde (B1670368) as an Intermediate

2,3-Dihydroxy-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of a variety of biologically significant molecules. whiterose.ac.uk Its structural framework is a key component for building more complex natural products and pharmaceutical drugs. whiterose.ac.uk Research has focused on developing efficient synthetic routes to this aldehyde, including isotopically labeled versions, to facilitate its use in studying metabolic pathways and creating novel therapeutic agents. whiterose.ac.ukresearchgate.net

An efficient, multi-step synthesis for a ¹³C-labeled version of 2,3-dihydroxy-4-methoxybenzaldehyde has been developed, highlighting its importance as a versatile precursor. whiterose.ac.uk This synthesis starts from a non-aromatic, acyclic precursor and strategically introduces the isotopic label. whiterose.ac.ukresearchgate.net The process involves a sequence of reactions including cyclization, aromatization, formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and selective demethylation to yield the final product. whiterose.ac.ukresearchgate.net

The synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde is particularly valuable for molecular imaging and investigating the in vivo metabolism of drugs derived from it. whiterose.ac.uk For instance, it is a key intermediate for vascular-disrupting agents and other anti-cancer compounds. whiterose.ac.uk The ability to trace the metabolic fate of molecules synthesized from this labeled intermediate provides significant insights into their biological activity. whiterose.ac.uk

Below is a summary of a reported synthetic route to [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde.

Table 1: Synthetic Sequence for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Glutaric monomethyl ester chloride, [¹³C]-Methyl iodide | Lithium, Copper(I) iodide | Methyl 5-oxo-[6-¹³C]-hexanoate |

| 2 | Methyl 5-oxo-[6-¹³C]-hexanoate | Potassium tert-butoxide | [2-¹³C]-Cyclohexane-1,3-dione |

| 3 | [2-¹³C]-Cyclohexane-1,3-dione | Pd/C | [2-¹³C]-Resorcinol |

| 4 | [2-¹³C]-Resorcinol | - | 1,3-Dimethoxybenzene (¹³C-labeled) |

| 5 | 1,3-Dimethoxybenzene (¹³C-labeled) | Formylation/Baeyer-Villiger/Hydrolysis/Methylation | Additional methoxy group introduced |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2,3-Difluoro-4-methoxybenzaldehyde, a combination of 1H, 13C, and 19F NMR provides a complete picture of its molecular framework.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy protons will also present as a sharp singlet, usually between 3.8 and 4.0 ppm. The two aromatic protons will appear as a complex multiplet system due to mutual coupling and coupling with the adjacent fluorine atoms.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, typically in the range of 185-195 ppm. The carbon atoms directly bonded to the fluorine atoms will exhibit large C-F coupling constants, which is a key feature in the spectrum. The methoxy carbon will appear around 56 ppm. The aromatic carbons will have distinct chemical shifts influenced by the fluorine and methoxy substituents, with those directly attached to fluorine showing significant splitting.

19F NMR Spectroscopy: 19F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two fluorine atoms (3JFF) would be characteristic. Furthermore, coupling to the adjacent aromatic protons (3JFH and 4JFH) would provide further structural confirmation.

Interactive Data Table: Representative NMR Data for Substituted Benzaldehydes

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 4-Methoxybenzaldehyde (B44291) | 1H | 9.87 (CHO), 7.85 (Ar-H), 6.98 (Ar-H), 3.88 (OCH3) | s, d, d, s | J=8.8 |

| 13C | 190.7 (CHO), 164.6 (C-O), 131.9 (Ar-CH), 130.1 (C-CHO), 114.2 (Ar-CH), 55.5 (OCH3) | |||

| 3-Fluoro-4-methoxybenzaldehyde | 1H | 9.84 (CHO), 7.69 (Ar-H), 7.15 (Ar-H), 3.96 (OCH3) | s, m, m, s | |

| 13C | 189.9 (CHO), 156.4 (d, 1JCF=252.5), 150.9 (C-O), 127.9 (Ar-CH), 125.8 (C-CHO), 115.4 (Ar-CH), 113.1 (Ar-CH), 56.5 (OCH3) | |||

| 2-Fluoro-4-methoxybenzaldehyde | 1H | 10.31 (CHO), 7.88 (Ar-H), 6.85 (Ar-H), 6.70 (Ar-H), 3.88 (OCH3) | d, t, dd, dd, s | 4JHF=1.5 |

| 13C | 187.2 (CHO), 167.3 (d, 1JCF=259.0), 165.9 (C-O), 131.5 (Ar-CH), 121.2 (C-CHO), 108.5 (Ar-CH), 99.8 (Ar-CH), 56.1 (OCH3) |

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. In this compound, COSY would definitively show the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). This is instrumental in assigning the protonated carbons in the aromatic ring and the methoxy group.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For a crystalline compound like this compound, ssNMR can provide valuable insights into its crystal structure and detect the presence of different crystalline forms, known as polymorphs. Polymorphism can significantly impact the physical properties of a compound. High-resolution 13C and 19F ssNMR, often employing techniques like magic-angle spinning (MAS) and cross-polarization (CP), can resolve distinct signals for crystallographically inequivalent sites in the unit cell. This information complements data from X-ray diffraction and can be crucial in understanding the packing and intermolecular interactions in the solid state.

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. By calculating the magnetic shielding tensors of each nucleus in a computationally modeled structure of this compound, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with the experimental data to validate the structural assignment. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or specific molecular conformations, providing a deeper understanding of the molecule's behavior in solution. Such computational studies are particularly valuable for complex spin systems or when experimental data is ambiguous.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show strong and characteristic absorption bands. A strong band in the region of 1680-1700 cm-1 is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm-1. Aromatic C-H stretching vibrations are observed above 3000 cm-1, while the C-O stretching of the methoxy group will produce a strong band around 1250 cm-1 (asymmetric) and 1030 cm-1 (symmetric). The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm-1.

Interactive Data Table: Key FT-IR Absorption Bands for Substituted Benzaldehydes

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |

| Aldehyde (C-H) | Stretch | 2720, 2820 | Weak |

| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |

| Methoxy (C-O) | Asymmetric Stretch | ~1250 | Strong |

| Methoxy (C-O) | Symmetric Stretch | ~1030 | Strong |

| Fluoroaromatic (C-F) | Stretch | 1100 - 1300 | Strong |

Note: This table provides generalized ranges for the expected vibrational frequencies. The exact positions of the absorption bands for this compound would need to be determined experimentally.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

The molecular formula for this compound is C₈H₆F₂O₂. rdchemicals.com High-Resolution Mass Spectrometry (HRMS) can be used to determine the mass of the molecular ion with very high precision, which serves to confirm this elemental composition. The exact monoisotopic mass of C₈H₆F₂O₂ is calculated to be 172.0336 g/mol . An HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated mass would provide unambiguous confirmation of the compound's molecular formula.

Table 2: Calculated Isotopic Distribution for the Molecular Ion of this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|

| 172.0336 | 100.00 |

| 173.0370 | 8.86 |

This data is computationally generated.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom ([M-1]) or the entire formyl radical ([M-29]). miamioh.edulibretexts.org

For this compound, the primary fragmentation events would likely involve:

α-cleavage: Loss of the hydrogen atom from the aldehyde group to form a stable acylium ion at m/z 171.

α-cleavage: Loss of the formyl group (•CHO) to generate a fluorinated methoxybenzene cation at m/z 143.

Loss of CO: The acylium ion (m/z 171) could further lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 143.

Loss of methyl radical: Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH₃), followed by other rearrangements.

Table 3: Predicted Key Fragments for this compound in EI-MS

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

|---|---|

| 172 | [C₈H₆F₂O₂]⁺ (Molecular Ion) |

| 171 | [M - H]⁺ |

| 143 | [M - CHO]⁺ |

| 143 | [M - H - CO]⁺ |

This table is predictive, based on established fragmentation patterns for aromatic aldehydes. miamioh.eduwhitman.edujove.com

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are indispensable for analyzing compounds in real-world samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of synthesized this compound and to quantify it in complex mixtures. acs.orgnih.govresearchgate.netresearchgate.netrsc.org

GC-MS is well-suited for volatile and thermally stable compounds like benzaldehyde (B42025) derivatives, providing both retention time and mass spectral data for confident identification. nih.gov LC-MS is highly versatile and can analyze a wider range of compounds, including those that might be thermally labile. These techniques are critical in quality control during synthesis and for monitoring the compound in various applications.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.goviucr.org By diffracting X-rays off a single crystal of this compound, it would be possible to obtain its absolute structure.

This analysis would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Torsion Angles: The dihedral angles that define the orientation of the aldehyde and methoxy groups relative to the benzene (B151609) ring.

Planarity: Confirmation of the benzene ring's planarity and the degree to which substituents lie within that plane.

Intermolecular Interactions: Identification of how molecules pack together in the crystal lattice, revealing non-covalent interactions like C-H···O or C-H···F hydrogen bonds and potential π–π stacking, which govern the material's bulk properties. nih.govrsc.org

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), numerous studies on substituted benzaldehydes provide a clear picture of the data that would be obtained. nih.govresearchgate.net

Table 4: Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. |

| Bond Lengths (Å) | e.g., C=O, C-F, C-O, C-C, C-H distances. |

| Bond Angles (°) | e.g., C-C-C, C-C=O, C-O-C angles. |

| Torsion Angles (°) | Define the conformation of the aldehyde and methoxy groups. |

Crystal Packing Analysis and Intermolecular Interactions

The supramolecular architecture of substituted benzaldehydes in the solid state is dictated by a variety of intermolecular interactions that govern their crystal packing. For this compound, the arrangement of molecules in the crystal lattice is influenced by weak C–H⋯O hydrogen bonds, halogen bonding, and potential π–π stacking interactions. nih.gov The carbonyl group is a key player in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov In many benzaldehyde derivatives, these hydrogen bonds, in conjunction with C–H⋯π and π–π stacking, lead to the formation of complex three-dimensional networks. nih.gov

The planarity of the molecule is a critical factor. While many dimethoxybenzaldehyde isomers are nearly planar, significant deviations can occur. For instance, in the crystal structure of 2,3-dimethoxybenzaldehyde, one of the methoxy groups deviates by 1.2 Å from the aromatic plane. nih.gov A similar deviation might be expected for this compound due to steric hindrance from the adjacent fluorine atom. The crystal packing is further consolidated by interactions involving the substituents. The fluorine atoms can participate in halogen⋯halogen bonding interactions, which have been observed in other halogenated benzaldehydes. nih.gov The methoxy group can also be involved in weak hydrogen bonds, with its oxygen atom acting as an acceptor. mdpi.com

The interplay of these forces determines the final crystal packing. The study of analogous structures suggests that C–H⋯O bonds involving the aldehyde oxygen are a common feature, creating chains or dimeric motifs that form the basis of the supramolecular assembly. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O=C) | Formation of chains and dimers nih.gov |

| Hydrogen Bond | Methyl C-H (of methoxy) | Carbonyl Oxygen (O=C) | Stabilization of molecular arrangement mdpi.com |

| Halogen Bond | Fluorine (C-F) | Fluorine or other electronegative atom | Consolidation of packing structure nih.gov |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Formation of stacked layers nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light that causes electrons to move from a ground state to a higher energy excited state. libretexts.org In this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the benzaldehyde system, where the aromatic ring is conjugated with the carbonyl group (C=O). youtube.com

This compound is expected to exhibit two main types of electronic transitions:

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are characteristic of conjugated systems, such as the one formed by the benzene ring and the aldehyde group. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths.

n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. libretexts.org Because non-bonding orbitals are higher in energy than π bonding orbitals, the energy gap for an n → π* transition is smaller. libretexts.org Consequently, these transitions occur at longer wavelengths but are generally much weaker (lower intensity) than π → π* transitions. youtube.comyoutube.com

The substituents on the benzene ring—the two fluorine atoms and the methoxy group—act as auxochromes. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The electron-donating methoxy group and the electron-withdrawing fluorine atoms will influence the energy levels of the molecular orbitals, thus shifting the absorption maxima (λmax).

Table 2: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity | Molecular Region |

| π → π | π (C=C, C=O) → π (C=C, C=O) | High | High | Aromatic ring and carbonyl group libretexts.org |

| n → π | n (Oxygen lone pair) → π (C=O) | Low | Low | Carbonyl group libretexts.org |

Advanced Spectroscopic Methods in Chemical Biology

Spectroscopic Probes for Biological Systems

The unique structural features of this compound make it a promising candidate for the development of advanced spectroscopic probes for studying biological systems. The aldehyde functional group provides a reactive handle for covalent modification, allowing the molecule to be attached to biomolecules or larger probe scaffolds. Furthermore, the presence of fluorine atoms offers a distinct advantage for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique known for its high sensitivity and the absence of background signals in biological samples.

While direct applications of this compound as a standalone probe are not widely documented, its structure is analogous to building blocks used in the synthesis of more complex probes. For example, fluorinated aromatic compounds are often incorporated into probes to report on their local environment or to quantify biological analytes. The development of fluorescent probes often involves coupling a reactive moiety, like an aldehyde, to a fluorophore scaffold. nih.gov Therefore, this compound could serve as a precursor for creating probes that detect specific enzymes or reactive species within cells.

Dynamic Nuclear Polarization (DNP) with Labeled Compounds

Dynamic Nuclear Polarization (DNP) is a powerful sensitivity-enhancement technique in NMR spectroscopy. wikipedia.org It dramatically increases the signal intensity in solid-state NMR experiments by transferring the high polarization of electron spins to the surrounding nuclear spins through microwave irradiation. wikipedia.orgnih.gov This enhancement can reduce experimental times from months to days, making previously infeasible experiments possible. nih.gov

For this compound to be used in a DNP context, it would typically be isotopically labeled (e.g., with ¹³C or ¹⁵N) and incorporated into a larger system of interest, such as a protein or a material surface. The DNP experiment on such a sample would proceed as follows:

Sample Preparation: The labeled compound is integrated into the target system. This sample is then mixed with a solution containing a polarizing agent, which is a stable molecule with unpaired electrons (a radical), such as a nitroxide biradical. nih.govrsc.org

Polarization Transfer: The sample is cooled to low temperatures (around 100 K) and placed in a high-field NMR magnet. Microwaves are used to irradiate the sample, which excites the electron spins of the polarizing agent. This high electron spin polarization is then transferred to the nuclear spins (e.g., ¹³C) in the sample, a process often mediated by the cross-effect mechanism. wikipedia.orgnih.gov

NMR Detection: With the nuclear spins now hyperpolarized, a solid-state NMR experiment is performed to detect the signals from the labeled sites with significantly enhanced sensitivity. nih.gov

This methodology would allow researchers to study the structure and dynamics of the specific site where the labeled this compound moiety is located within a complex biological assembly, providing atomic-level information that would otherwise be inaccessible. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like 2,3-Difluoro-4-methoxybenzaldehyde, DFT calculations can offer significant insights.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this process would involve calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the lowest energy.

It is anticipated that the benzene (B151609) ring would be essentially planar. The primary conformational flexibility arises from the orientation of the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups relative to the ring and to each other. The rotation around the C-O bond of the methoxy group and the C-C bond of thealdehyde group would be the key dihedral angles to consider. Studies on similar substituted benzaldehydes suggest that the planarity of the aldehyde group with the benzene ring is generally favored due to conjugation effects. The orientation of the methoxy group is influenced by steric and electronic interactions with the adjacent fluorine atom.

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C=O bond length | ~1.21 Å |

| C-H (aldehyde) bond length | ~1.10 Å |

| C-F bond lengths | ~1.35 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| O-CH₃ bond length | ~1.43 Å |

| C-C-C (ring) bond angles | ~118° - 122° |

| O=C-H bond angle | ~124° |

| C-O-C bond angle | ~118° |

Note: These are predicted values based on typical DFT calculations for similar molecules and are not from a direct computational study of this compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations can map the distribution of electrons within the molecule by defining molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.